

# In-Depth Technical Guide to NF546: A Selective P2Y11 Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**NF546** is a potent and selective, non-nucleotide agonist of the P2Y11 receptor, a G-protein coupled receptor involved in a variety of physiological processes, particularly in the modulation of the immune system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary signaling pathways associated with **NF546**. Detailed methodologies for key experimental assays used to characterize its activity are also presented, along with visual representations of signaling cascades and experimental workflows to facilitate understanding and replication.

# **Chemical Structure and Properties**

**NF546**, with the chemical name 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt, is a complex synthetic organic molecule.[1][2] Its structure is characterized by a central urea moiety linking two symmetrical arms, each containing phenyl, methyl-phenyl, and xylene groups, and terminating in phosphonic acid functionalities. The tetrasodium salt form enhances its solubility in aqueous media.

A summary of the key chemical and physical properties of **NF546** is provided in Table 1.



Property	Value	Reference
IUPAC Name	tetrasodium;[2-[[3-[[3-[[5- [[2,4- bis[[hydroxy(oxido)phosphoryl] methyl]phenyl]carbamoyl]-2- methylphenyl]carbamoyl]pheny l]carbamoylamino]benzoyl]ami no]-4-methylbenzoyl]amino]-5- [[hydroxy(oxido)phosphoryl]me thyl]phenyl]methyl- hydroxyphosphinate	[3][4]
Alternate Names	4,4'-(Carbonylbis(imino-3,1-phenylen e-carbonylimino-3,1-(4-methyl-phenylene)carbonylim ino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid tetrasodium salt	[5]
CAS Number	1006028-37-0	[1][5]
Molecular Formula	C47H44N6Na4O17P4	[1][3][5]
Molecular Weight	1180.74 g/mol	[1][3][5]
Purity	≥95%	[1][5]
Solubility	Soluble to 10 mM in water with gentle warming.	[1][2]
Canonical SMILES	[Na+].[Na+].[Na+]. [Na+].CC1=CC=C(C=C1NC(=O)C1=CC=CC(NC(=O)NC2=CCC(C=C2)C(=O)NC2=CC(C)CCC(C=C2)C(=O)NC2=CCC(CCC(C=C2)C(=O)NC2=CC=C(CCC(C=C2)C(=O)NC2=CC=C(CCC(C=C2)C(=O)NC1=C(CCC(C=C2)C(=O)NC1=C(CCC(C=C2)C(=O)NC1=C(CCC(C=C2)C(=O)NC1=C(CCC(C=C2)C(=O)NC1=C(CCCC(C=C2)C(=O)NC1=C(CCCCCC(C=C2)C(=O)NC1=C(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC	[2]



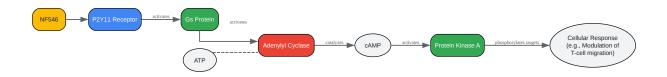
GSMUPMANKNAMAS- UHFFFAOYSA-J	[2][3][4]

# **Biological Activity and Signaling Pathways**

**NF546** is a selective agonist for the P2Y11 receptor, with a pEC50 of 6.27.[6] The P2Y11 receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways. [5] This dual coupling allows for the activation of two distinct downstream signaling cascades, leading to a range of cellular responses.

#### 2.1. Gs-Protein Coupled Signaling Pathway

Activation of the Gs alpha subunit by the P2Y11 receptor leads to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular functions such as T-cell migration. In T-cells, this cAMP/PKA pathway is the predominant signaling route upon P2Y11 activation.



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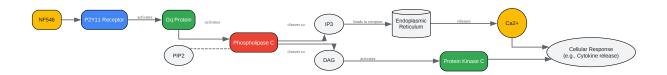
P2Y11 Receptor Gs-Protein Coupled Signaling Pathway

#### 2.2. Gq-Protein Coupled Signaling Pathway

In addition to Gs coupling, the P2Y11 receptor can also activate the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the activation of protein kinase



C (PKC) by DAG lead to various cellular responses, including the modulation of cytokine release.



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P2Y11 Receptor Gq-Protein Coupled Signaling Pathway

## **Key Experimental Protocols**

The characterization of **NF546**'s activity at the P2Y11 receptor involves several key in vitro assays. The following are generalized protocols for some of the most common assays used.

#### 3.1. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

#### Materials:

- HEK293T cells transiently expressing the human P2Y11 receptor.
- Fluo-4 AM calcium indicator dye.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- NF546 stock solution.
- 96-well black-wall, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities.



#### Protocol:

- Cell Seeding: Seed HEK293T-P2Y11 cells into 96-well plates and culture overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
- Compound Addition: Place the plate in the fluorescence reader. Record baseline fluorescence for a short period.
- Measurement: Inject a solution of NF546 at various concentrations and immediately begin recording the fluorescence intensity over time.
- Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is used to determine the EC50 of NF546.

#### 3.2. cAMP Accumulation Assay

This assay quantifies the production of cAMP in response to P2Y11 receptor activation.

#### Materials:

- CHO-K1 or HEK293-T cells stably expressing the human P2Y11 receptor.
- cAMP assay kit (e.g., HTRF, ELISA-based).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- NF546 stock solution.
- Cell lysis buffer.

#### Protocol:

- Cell Seeding: Plate P2Y11-expressing cells in a suitable multi-well plate and allow them to adhere.
- Pre-incubation: Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.



- Stimulation: Add varying concentrations of NF546 to the cells and incubate for a specified time at 37°C.
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- Detection: Follow the manufacturer's instructions for the chosen cAMP assay kit to quantify the amount of cAMP produced.
- Data Analysis: Generate a dose-response curve to determine the EC50 of NF546 for cAMP production.

#### 3.3. T-Cell Migration (Chemotaxis) Assay

This assay assesses the effect of **NF546** on the migration of T-cells.

#### Materials:

- Human T-cells (e.g., Jurkat cells or primary T-cells).
- Transwell inserts with a permeable membrane.
- · 24-well plates.
- Chemoattractant (e.g., SDF-1α).
- NF546 stock solution.
- Cell counting method (e.g., flow cytometry, MTT assay).

#### Protocol:

- Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add media containing a chemoattractant to the lower chamber.
- Cell Preparation: Resuspend T-cells in serum-free media. Pre-incubate a subset of cells with NF546.

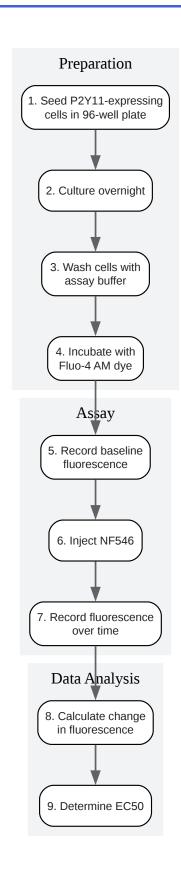
## Foundational & Exploratory





- Cell Seeding: Add the T-cell suspension (with or without **NF546**) to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 2-4 hours).
- Quantification: Count the number of cells that have migrated to the lower chamber using a suitable cell counting method.
- Data Analysis: Compare the number of migrated cells in the presence and absence of NF546 to determine its effect on T-cell chemotaxis.





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Workflow for a Calcium Mobilization Assay



## Conclusion

**NF546** serves as a valuable pharmacological tool for the investigation of P2Y11 receptor function. Its selectivity and well-characterized signaling pathways make it instrumental in studies related to immunology, inflammation, and other physiological processes where P2Y11 plays a role. The experimental protocols outlined in this guide provide a foundation for the further characterization of **NF546** and the exploration of its therapeutic potential.

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